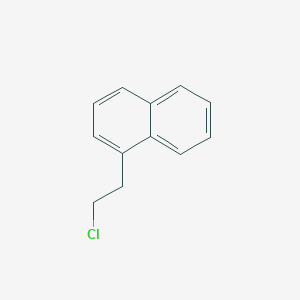

1-(2-Chloroethyl)naphthalene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthalene derivatives often involves catalyzed reactions or directed evolution to enhance specific chemical functions. For instance, the directed evolution of toluene ortho-monooxygenase in Burkholderia cepacia G4 has been shown to increase the activity for naphthalene oxidation, suggesting potential pathways for synthesizing naphthalene derivatives, including 1-(2-Chloroethyl)naphthalene (Canada et al., 2002). Additionally, iron-catalyzed benzannulation reactions offer practical methods for naphthalene synthesis, indicating possible synthetic routes for 1-(2-Chloroethyl)naphthalene (Zhu et al., 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic characterizations of naphthalene derivatives have been extensively studied. For example, the analysis of 1-(chloromethyl)-2-methylnaphthalene provides insights into its molecular geometry, vibrational assignments, and electronic properties, which could be analogous to those of 1-(2-Chloroethyl)naphthalene (Nagabalasubramanian et al., 2012).

Chemical Reactions and Properties

The chemical behavior of naphthalene derivatives under various conditions has been a subject of study, offering insights into the reactions and properties of 1-(2-Chloroethyl)naphthalene. For example, research on naphthalene-1,8-diylbis(diphenylmethylium) highlights unique electron-transfer reduction behaviors that could be relevant to understanding the reactivity of 1-(2-Chloroethyl)naphthalene (Saitoh et al., 2006).

Physical Properties Analysis

Investigations into the physical properties of naphthalene derivatives, such as polarizability, hyperpolarizability, and spectroscopic characteristics, provide a foundation for predicting the physical attributes of 1-(2-Chloroethyl)naphthalene. These studies include comprehensive spectroscopic characterization and quantum chemical calculations to understand the compound's behavior in various media (Nagabalasubramanian et al., 2012).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity with OH radicals and the formation of dicarbonyl products, offer insights into the environmental and chemical reactivity of 1-(2-Chloroethyl)naphthalene. Studies on the OH radical-initiated reactions of naphthalene and its alkyl derivatives reveal the formation of ring-opened dicarbonyls, suggesting similar pathways might occur for 1-(2-Chloroethyl)naphthalene (Wang et al., 2007).

Wissenschaftliche Forschungsanwendungen

1-(chloromethyl)-2-methylnaphthalene, a related compound, exhibits unique molecular geometry and charge transfer interactions, making it potentially useful in organic electronics and photocatalysis (Nagabalasubramanian, Karabacak, & Periandy, 2012).

Naphthalene diimides (NDIs) show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis, highlighting the diverse applications of naphthalene derivatives (Bhosale, Jani, & Langford, 2008).

NDIs are also promising in supramolecular chemistry, sensors, catalysis, and medicinal applications, although real-world applications need to overcome key challenges (Kobaisi et al., 2016).

Anodic coupling of naphthalene in specific solvents leads to the production of 1,4-polynaphthylene films, which exhibit reversible electrochemical properties (Zecchin, Tomat, Schiavon, & Zotti, 1988).

Naphthalene-based compounds are studied for their electro-optical, nonlinear, and charge transfer properties, making them candidates for applications in dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).

Certain naphthalene diimides with specific side chains exhibit unique absorption and fluorescence properties, beneficial for molecular device manufacturing (Andric et al., 2004).

A naphthalene-based fluorescent probe has been developed for high-resolution imaging of zinc distribution in cells and plants, demonstrating its utility in biological imaging (Lee et al., 2015).

Naphthalene and its derivatives react with hydroxyl radicals in urban air, forming oxidation products that may be air toxics, indicating its environmental impact (Bunce, Liu, Zhu, & Lane, 1997).

The position of alkyl-substitution in naphthalene derivatives affects the ring cleavage site and product distribution in urban atmospheres, important for understanding atmospheric chemistry (Wang, Atkinson, & Arey, 2007).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled4. It should be handled with protective gloves, protective clothing, eye protection, and face protection4.

Zukünftige Richtungen

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIBFCUQUWJKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393467 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)naphthalene | |

CAS RN |

41332-02-9 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

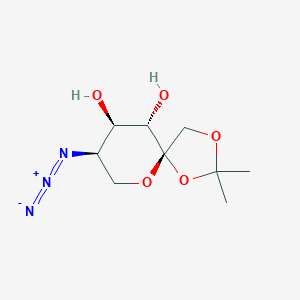

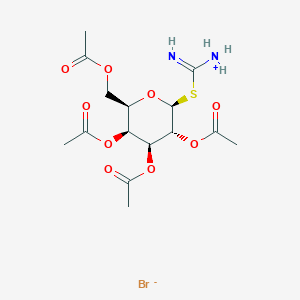

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

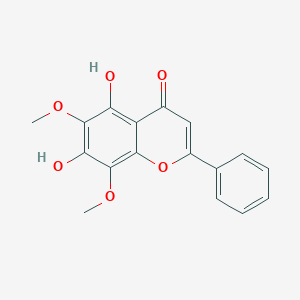

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

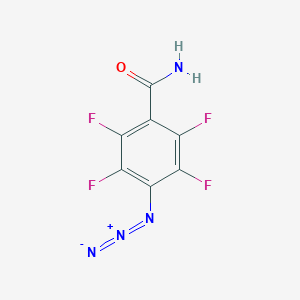

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)